1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid
Overview
Description
1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid is a fluorinated isoquinoline derivative Isoquinolines are nitrogen-containing heterocyclic compounds that are widely found in nature and have significant applications in pharmaceuticals, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid can be synthesized through various methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated isoquinoline under palladium catalysis.
Bischler-Napieralski Reaction: This classical method involves the cyclization of a β-phenylethylamine derivative in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the isoquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid can be compared with other fluorinated isoquinoline derivatives, such as:
1-(2-Fluorophenyl)isoquinoline-3-carboxylic acid: Similar structure but with the fluorine atom in a different position, leading to different biological activities and properties.
1-(4-Fluorophenyl)isoquinoline-3-carboxylic acid: Another positional isomer with distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity .
Properties
IUPAC Name |
1-(3-fluorophenyl)isoquinoline-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14(18-15)16(19)20/h1-9H,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFZBYXRNYXSEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C3=CC(=CC=C3)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90533731 | |
Record name | 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90533731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89242-20-6 | |
Record name | 1-(3-Fluorophenyl)isoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90533731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.